Cas no 192318-04-0 ((S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline)

(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
- (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline
- 2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine
- CS-0163423
- BS-51753
- (4S)-4-cyclohexyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
- E77067
- 192318-04-0
-
- Inchi: 1S/C14H18N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h4-5,8-9,11,13H,1-3,6-7,10H2/t13-/m1/s1
- InChI Key: UDMCHJFTOGLLHO-CYBMUJFWSA-N
- SMILES: O1C(C2C=CC=CN=2)=N[C@H](C1)C1CCCCC1
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 34.5
(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33655-250mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% | 250mg |
¥1770.0 | 2024-07-18 | |
Ambeed | A299458-100mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% 99%ee | 100mg |
$136.0 | 2025-02-26 | |
eNovation Chemicals LLC | Y1234095-250mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% | 250mg |
$255 | 2024-06-05 | |
1PlusChem | 1P01KKOE-50mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% 99%ee | 50mg |
$72.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1234095-100mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% | 100mg |
$190 | 2024-06-05 | |
Aaron | AR01KKWQ-100mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 96% | 100mg |
$135.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1234095-50mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% | 50mg |
$150 | 2025-02-19 | |
eNovation Chemicals LLC | Y1234095-1g |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% | 1g |
$725 | 2025-02-19 | |
eNovation Chemicals LLC | Y1234095-100mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% | 100mg |
$180 | 2025-02-19 | |
eNovation Chemicals LLC | Y1234095-250mg |
(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole |
192318-04-0 | 98% | 250mg |
$240 | 2025-02-25 |
(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline
Comprehensive Guide to (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline (CAS No. 192318-04-0): Properties, Applications, and Market Insights
(S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline (CAS No. 192318-04-0) is a specialized chiral oxazoline derivative with significant relevance in organic synthesis, catalysis, and pharmaceutical research. This compound features a unique structural framework combining a pyridine ring and a cyclohexyl group, making it a versatile building block for asymmetric transformations. Its stereospecificity (S-configuration) enhances its utility in enantioselective reactions, a hot topic in modern green chemistry.
The growing demand for chiral auxiliaries and ligands in drug development has propelled interest in (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline. Researchers frequently search for "oxazoline-based catalysts" or "pyridine derivatives in asymmetric synthesis," reflecting its niche applications. The compound's stability under aerobic conditions and compatibility with transition metals (e.g., palladium, rhodium) align with trends toward sustainable catalytic processes.
From a synthetic perspective, 192318-04-0 serves as a precursor for C–H activation and cross-coupling reactions—key methodologies in constructing complex molecules. Its chelating ability via the pyridine-nitrogen and oxazoline-oxygen atoms enables the formation of stable metal complexes, addressing frequent queries like "how to design efficient chiral ligands." Recent studies highlight its role in accelerating hydrogenation reactions with >99% ee, a critical metric for API manufacturing.
Market analyses indicate rising procurement of (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline by contract research organizations (CROs) specializing in enantioselective catalysis. The compound’s pricing reflects its high purity (>98%) and the technical challenges associated with its stereospecific synthesis. Regulatory-compliant suppliers emphasize documentation for GMP applications, responding to industry demands for traceability in pharmaceutical intermediates.
Innovative applications include its use in photoredox catalysis and polymer stabilization, areas gaining traction in materials science. The cyclohexyl moiety contributes to lipophilicity, making derivatives of CAS 192318-04-0 valuable in modifying drug bioavailability—a frequent focus of "structure-activity relationship (SAR) studies." Computational chemists also utilize this scaffold to model steric effects in ligand design.
Storage recommendations for (S)-2-(2-Pyridinyl)-4-cyclohexyl-2-oxazoline typically suggest inert atmospheres (argon/nitrogen) at -20°C to prevent racemization, a detail often queried by laboratory managers. Its solubility profile (favors dichloromethane, THF) enables flexible reaction setups, while its characteristic NMR shifts (δ 8.5–7.2 ppm for pyridine protons) aid in quality verification.
Future prospects for 192318-04-0 involve expanding its utility in continuous flow chemistry systems and bioconjugation techniques. As the pharmaceutical industry prioritizes atom economy and waste reduction, this compound’s efficiency in catalytic cycles positions it as a sustainable choice. Suppliers are increasingly offering custom synthetic scales to accommodate diverse R&D needs.
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